molecular formula C10H8N2O B1412962 2-(But-2-ynyloxy)nicotinonitrile CAS No. 1935169-22-4

2-(But-2-ynyloxy)nicotinonitrile

Cat. No.: B1412962
CAS No.: 1935169-22-4
M. Wt: 172.18 g/mol
InChI Key: BHMRBNRSKDPGEU-UHFFFAOYSA-N
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Description

It belongs to the class of pyridine derivatives and was first synthesized by Bayer AG in 2001. This compound is characterized by its molecular formula C10H8N2O and a molecular weight of 172.18 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-2-ynyloxy)nicotinonitrile typically involves the reaction of nicotinonitrile with but-2-yn-1-ol under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of nicotinonitrile to form the desired product . The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-(But-2-ynyloxy)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the but-2-ynyloxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Corresponding oxides and carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nicotinonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

2-(But-2-ynyloxy)nicotinonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(But-2-ynyloxy)nicotinonitrile involves its interaction with specific molecular targets. The nitrile group in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with key signaling pathways in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • **2-(But-2-ynyloxy)pyridine
  • **2-(But-2-ynyloxy)benzene
  • **2-(But-2-ynyloxy)quinoline

Uniqueness

2-(But-2-ynyloxy)nicotinonitrile stands out due to its unique combination of a pyridine ring and a but-2-ynyloxy group. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the nitrile group further enhances its potential as a versatile intermediate in organic synthesis and its ability to interact with biological targets .

Properties

IUPAC Name

2-but-2-ynoxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c1-2-3-7-13-10-9(8-11)5-4-6-12-10/h4-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMRBNRSKDPGEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCOC1=C(C=CC=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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